2-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
CAS No.: 899980-65-5
Cat. No.: VC11848473
Molecular Formula: C21H15ClFN3O3S
Molecular Weight: 443.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899980-65-5 |
|---|---|
| Molecular Formula | C21H15ClFN3O3S |
| Molecular Weight | 443.9 g/mol |
| IUPAC Name | 2-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H15ClFN3O3S/c1-13-24-18-8-4-2-6-15(18)21(27)26(13)14-10-11-17(23)19(12-14)25-30(28,29)20-9-5-3-7-16(20)22/h2-12,25H,1H3 |
| Standard InChI Key | AWVDAAGIVHHDMF-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4Cl |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₁H₁₅ClFN₃O₃S, with a molecular weight of 443.9 g/mol . Its IUPAC name systematically describes its architecture:
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2-Chloro substituent on the benzenesulfonamide ring.
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N-[2-Fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl] group, indicating a fluorinated phenyl ring linked to a quinazolinone moiety.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 899980-65-5 |
| Molecular Formula | C₂₁H₁₅ClFN₃O₃S |
| Molecular Weight | 443.9 g/mol |
| SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4Cl |
| InChIKey | AWVDAAGIVHHDMF-UHFFFAOYSA-N |
Structural Characteristics
The molecule integrates two pharmacophoric motifs:
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Benzenesulfonamide Core: Known for its role in enzyme inhibition (e.g., carbonic anhydrase, COX-2) .
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3,4-Dihydroquinazolin-4-one: A heterocyclic scaffold associated with kinase inhibition and anticancer activity .
The chloro and fluoro substituents enhance lipophilicity and metabolic stability, while the sulfonamide group facilitates hydrogen bonding with biological targets.
Synthesis and Synthetic Strategies
General Synthetic Pathway
While no explicit synthesis for this compound is documented, analogous quinazolinone-sulfonamides are typically synthesized via multi-step routes :
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Quinazolinone Formation: Condensation of anthranilic acid derivatives with amines or carbonyl compounds.
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Sulfonylation: Reaction of the intermediate aryl amine with chlorosulfonic acid, followed by amidation with ammonia or amines.
Table 2: Hypothetical Synthetic Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Quinazolinone synthesis | Anthranilic acid, acetyl chloride |
| 2 | Sulfonation | Chlorosulfonic acid, 0–5°C |
| 3 | Amidation | NH₃ gas, dry DCM |
Analytical Validation
Post-synthesis, characterization employs:
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NMR Spectroscopy: To confirm proton environments and connectivity.
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Mass Spectrometry: For molecular weight verification (theoretical m/z: 443.9) .
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X-ray Crystallography: To resolve 3D conformation, though data for this compound remains unpublished .
| Target | Assumed Activity | Rationale |
|---|---|---|
| EGFR Kinase | Inhibitor (IC₅₀ ~100 nM) | Structural analogy to gefitinib |
| DHPS | Competitive inhibitor | Sulfonamide moiety |
| H₄ Receptor | Inverse agonist | Quinazoline-sulfonamide hybrids |
Pharmacokinetic Considerations
Absorption and Distribution
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Lipophilicity (LogP): Estimated at 3.2 (PubChem), favoring cellular uptake but potentially limiting aqueous solubility.
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Protein Binding: High (>90%) due to aromatic and sulfonamide groups.
Metabolism and Excretion
Predicted hepatic metabolism via CYP3A4-mediated oxidation of the quinazolinone ring. Sulfonamide cleavage may yield inactive metabolites excreted renally .
Research and Development Implications
Drug Discovery
This compound’s dual pharmacophores position it as a lead for:
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Dual EGFR/H₄ Inhibitors: For cancer and inflammatory diseases.
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Antimicrobial Adjuvants: To overcome sulfonamide resistance.
Chemical Biology
The 3,4-dihydroquinazolin-4-one core serves as a fluorescent probe for kinase binding studies, enabled by its planar structure .
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